molecular formula C16H11ClF3N5O B2998897 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 897615-33-7

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2998897
CAS RN: 897615-33-7
M. Wt: 381.74
InChI Key: UZKSWKGLGATPPK-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating various types of cancer.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of chemical compounds with similar structures to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide have been a subject of interest in the development of novel antimicrobial agents. For instance, the synthesis of acylthioureas and their interaction with bacterial cells indicate the potential of these derivatives for further development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). This research highlights the structural analysis and spectroscopic properties essential for understanding the compound's biological interactions.

Antimicrobial and Anticancer Activity

Research into derivatives of benzamide, including compounds structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide, has shown significant promise in antimicrobial and anticancer applications. Notably, studies on N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators reveal insights into the role of molecular functionality and interactions in gelation behavior, with implications for developing novel therapeutic agents (Yadav & Ballabh, 2020). Additionally, the exploration of Schiff’s bases containing a thiadiazole scaffold and benzamide groups underscores the potential for synthesizing compounds with promising anticancer activity (Tiwari et al., 2017).

Molecular Docking and Pharmacological Interactions

The molecular interaction studies of compounds structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide with biological targets, such as the CB1 cannabinoid receptor, provide valuable insights into their potential therapeutic applications. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 receptor highlights the importance of conformational analysis and pharmacophore models in drug design (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O/c17-12-4-6-13(7-5-12)25-14(22-23-24-25)9-21-15(26)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKSWKGLGATPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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